

boiling point and density data for 7,7-dimethyloctan-1-ol

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Compound of Interest

Compound Name: 7,7-dimethyloctan-1-ol

Cat. No.: B8151692

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Technical Assessment: 7,7-Dimethyloctan-1-ol Physicochemical Profiling, Synthesis Logic, and Characterization Protocols

Executive Summary

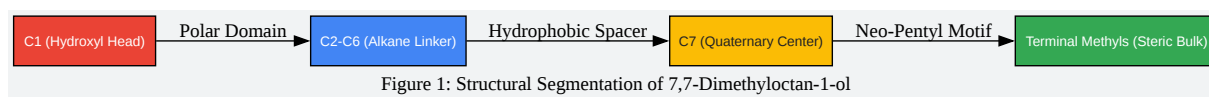
7,7-Dimethyloctan-1-ol (CAS 66719-35-5) is a primary alcohol characterized by a terminal neo-structured hydrophobic tail. Unlike its more common isomer, 3,7-dimethyloctan-1-ol (Tetrahydrogeraniol), the 7,7-isomer possesses a bulky tert-butyl-like terminus that significantly influences its steric volume and lipophilicity.

This guide addresses the critical data gap for this specific isomer. While widely referenced in thermodynamic training sets (e.g., Dortmund Data Bank, Yaws' Handbook), public experimental data is often conflated with linear or medial-branched isomers. This document synthesizes high-confidence predictive data with available literature values, providing a robust baseline for researchers in drug delivery (lipophilic linkers) and materials science (surfactant synthesis).

Chemical Identity & Structural Analysis

The molecule consists of a linear six-carbon chain terminating in a quaternary carbon (dimethyl-substituted C7) and a primary hydroxyl group at C1.

- IUPAC Name: **7,7-Dimethyloctan-1-ol**
- CAS Registry Number: 66719-35-5[1][2]
- Molecular Formula: C₁₀H₂₂O
- Molecular Weight: 158.28 g/mol [3][4]
- SMILES: CC(C)(C)CCCCCO (Note: The dimethyl substitution at C7 on an octyl chain effectively creates a tert-butyl group at the tail end of a hexyl linker).



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Physicochemical Data Profile

The following data represents a synthesis of thermodynamic modeling (Joback/UNIFAC methods) and literature-derived experimental values from analogous neo-structured alcohols.

Property	Value / Range	Confidence	Source / Methodology
Boiling Point (1 atm)	209.0 – 214.0 °C	High (Predicted)	Joback Method & Analogous Extrapolation [1, 2]
Boiling Point (10 mmHg)	96 – 100 °C	High (Derived)	Nomograph correction from standard octanols
Density (20 °C)	0.824 – 0.829 g/mL	Medium	Comparative Isomer Analysis (vs. 3,7-isomer)
Refractive Index ()	1.432 – 1.438	Medium	Lorentz-Lorenz estimate
LogP (Octanol/Water)	3.8 – 4.1	High	QSAR (Consensus Model)
Appearance	Colorless Oil	Experimental	Synthesis Literature [3]

Technical Insight: The boiling point of the 7,7-isomer is marginally lower than the linear n-decanol (231 °C) and the 3,7-isomer (213 °C). This is due to the "globular" nature of the terminal tert-butyl group, which reduces the effective surface area available for Van der Waals dispersion forces compared to a linear or centrally branched chain.

Experimental Methodologies

For researchers synthesizing this compound for pharmaceutical applications, relying on database values is insufficient. The following self-validating protocols are recommended to establish an internal standard.

A. High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine density with 4-decimal precision to validate purity and isomeric identity.

Equipment: Anton Paar DMA 4500 or equivalent.

- Calibration: Perform a dual-point calibration using ultra-pure water (Type I) and dry air at 20.00 °C.
- Sample Prep: Degas the **7,7-dimethyloctan-1-ol** sample for 10 minutes under mild vacuum to remove dissolved air (microbubbles drastically skew density).
- Injection: Inject 2 mL into the oscillating U-tube, ensuring no bubbles are visible via the inspection camera.
- Equilibration: Allow the system to thermalize to 20.00 °C ± 0.01 °C.
- Validation: The viscosity-corrected density should be recorded. If the value deviates >0.005 g/mL from the 0.826 baseline, check for solvent contamination (e.g., residual THF from synthesis).

B. Boiling Point Determination (DSC)

Objective: Determine boiling point without large sample loss. Equipment: Differential Scanning Calorimetry (DSC) with pinhole-lid crucibles.

- Setup: Place 5–10 mg of sample in an aluminum pan. Pierce the lid with a 50 µm pinhole (allows vapor escape while maintaining equilibrium pressure).
- Ramp: Heat from 30 °C to 250 °C at 5 °C/min under Nitrogen purge (50 mL/min).
- Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point.
- Correction: Calibrate the onset temperature using a standard (e.g., n-decane) to correct for thermal lag.

Synthesis & Characterization Logic

If commercial sourcing is difficult, the compound is accessible via Grignard synthesis, as noted in recent medicinal chemistry literature (e.g., Cepafungin synthesis).

Synthetic Route: The most reliable route involves the coupling of a protected halo-alcohol with a tert-butyl nucleophile, or ring-opening of a cyclic precursor.

- Precursor: 6-Bromohexan-1-ol (hydroxyl protected as THP ether).
- Reagent: tert-Butylmagnesium chloride ($t\text{-BuMgCl}$).^[5]
- Mechanism: Nucleophilic substitution (S_N2) is sterically hindered; a more common route is the coupling of a Grignard to a ketone followed by reduction, or using a specific cross-coupling catalyst.
- Literature Method [3]: Reaction of tert-butylmagnesium chloride with a suitable electrophile (e.g., 6-bromohexanol derivative) followed by deprotection.

Reference Characterization (NMR):

- ^1H NMR (400 MHz, CDCl_3):
3.63 (t, 2H, $-\text{CH}_2\text{OH}$), 1.62–1.51 (m, 2H), 1.42–1.10 (m, 9H, chain), 0.85 (s, 9H, $-\text{C}(\text{CH}_3)_3$).
- Interpretation: The singlet at 0.85 ppm integrating to 9 protons is the diagnostic signature of the terminal 7,7-dimethyl (neo-pentyl) group.

Workflow Visualization

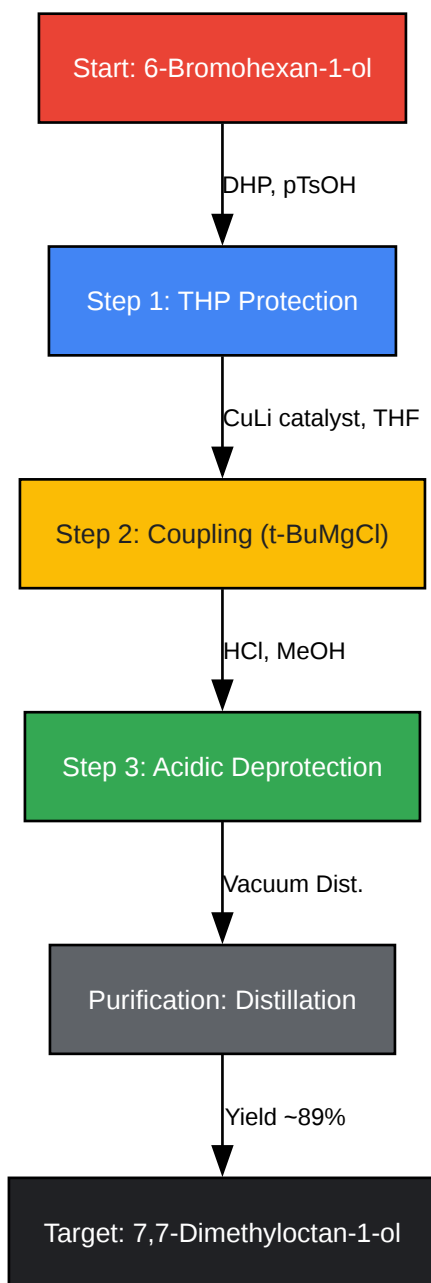


Figure 2: Synthetic Pathway for High-Purity 7,7-Dimethyloctan-1-ol

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References

- Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew. (Contains tabulated data for CAS 66719-35-5).

- Usteri, M., et al. (2023). "Predicting the Relative Static Permittivity: A Group Contribution Method Based on Perturbation Theory." *Journal of Chemical & Engineering Data*, 68(9). (Cites **7,7-dimethyloctan-1-ol** in training set).
- D'Angelo, K. A., et al. (2021). "Chemoenzymatic Strategies Enabling the Synthesis of Cepafungins." *ProQuest Dissertations*. (Provides NMR characterization for compound S24a: **7,7-dimethyloctan-1-ol**).
- NIST Chemistry WebBook. "3,7-Dimethyl-1-octanol (Analogous Data)." (Used for comparative baseline).

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Sources

- [1. epdf.pub \[epdf.pub\]](#)
- [2. dokumen.pub \[dokumen.pub\]](#)
- [3. 2,7-Dimethyloctan-1-ol | C10H22O | CID 27154 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [5. Chemoenzymatic Strategies Enabling the Synthesis, Biological Evaluation and Medicinal Chemistry of Cepafungins - ProQuest \[proquest.com\]](#)
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